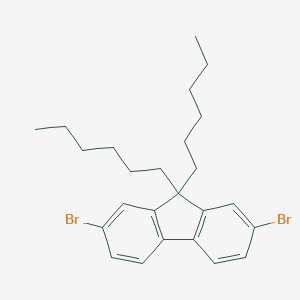

9,9-Dihexyl-2,7-dibromofluorene

Descripción general

Descripción

9,9-Dihexyl-2,7-dibromofluorene is an organic compound that finds its application as an intermediate for polymeric light-emitting diodes and as an OLED material . It is known for its pure blue emission, efficient electroluminescence, high charge-carrier mobility, and good processability .

Molecular Structure Analysis

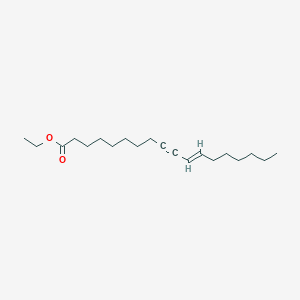

The molecular formula of 9,9-Dihexyl-2,7-dibromofluorene is C25H32Br2 . Its unique molecular structure, joined biphenyl at the 9-position for maximum pi-conjugation and planar structure, contributes to its excellent optical and electronic properties .Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

This compound finds its application as an intermediate for polymeric light-emitting diodes . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Pure Blue Emission

9,9-Dihexyl-2,7-dibromofluorene is used in OLEDs because of their pure blue emission . This characteristic makes it valuable in display technology and lighting where pure and intense colors are required.

Efficient Electroluminescence

The compound is known for its efficient electroluminescence . Electroluminescence is the phenomenon of a material emitting light in response to an electric current or a strong electric field. This property is used in lighting and displays.

High Charge-Carrier Mobility

9,9-Dihexyl-2,7-dibromofluorene exhibits high charge-carrier mobility . This property is crucial in electronic devices, which rely on the movement of electrons and holes.

Good Processability

This compound has good processability , which means it can be easily integrated into various devices and structures. This is an important factor in manufacturing processes.

Intermediate for Polymeric Light-Emitting Diodes

9,9-Dihexyl-2,7-dibromofluorene is used as an intermediate for polymeric light-emitting diodes . These are a type of OLED that use a polymer as the light-emitting layer.

Mecanismo De Acción

Target of Action

9,9-Dihexyl-2,7-dibromofluorene, also known as 2,7-dibromo-9,9-dihexyl-9H-fluorene, is primarily used as an intermediate in the production of polymeric light-emitting diodes (LEDs) . The compound’s primary targets are therefore the polymer matrices used in these devices.

Mode of Action

The compound interacts with its targets by being incorporated into the polymer matrix of the LED. This is achieved through Suzuki coupling or Stille coupling reactions , which are commonly used in the synthesis of conjugated polymers . The presence of the compound in the polymer matrix results in enhanced electroluminescence and improved charge-carrier mobility .

Pharmacokinetics

While the term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, it can be loosely applied to the compound . The compound is slightly soluble in water , which can affect its distribution within the polymer matrix.

Result of Action

The incorporation of 9,9-Dihexyl-2,7-dibromofluorene into the polymer matrix of LEDs results in devices that exhibit pure blue emission and efficient electroluminescence . This can lead to LEDs that are brighter and more energy-efficient.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the temperature and solvent conditions during the polymer synthesis process can affect the compound’s incorporation into the matrix and thus its effectiveness. Additionally, the operating conditions of the LED, such as temperature and humidity, can also impact the compound’s stability and performance .

Propiedades

IUPAC Name |

2,7-dibromo-9,9-dihexylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32Br2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFFIMLCSVJMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

201807-75-2 | |

| Record name | 9H-Fluorene, 2,7-dibromo-9,9-dihexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201807-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10393455 | |

| Record name | 9,9-Dihexyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Dihexyl-2,7-dibromofluorene | |

CAS RN |

189367-54-2 | |

| Record name | 9,9-Dihexyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-dihexyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical applications of polymers synthesized using 9,9-Dihexyl-2,7-dibromofluorene?

A1: 9,9-Dihexyl-2,7-dibromofluorene serves as a versatile monomer for synthesizing polymers with applications in polymer light-emitting diodes (PLEDs). For instance, it can be polymerized with other monomers like N-hexylcarbazole to create blue-emitting polymers []. These polymers can be used alone or in conjunction with other materials like iridium complexes to achieve white light emission [].

Q2: How does the incorporation of 9,9-Dihexyl-2,7-dibromofluorene into polymers affect their optical properties?

A2: Incorporating 9,9-Dihexyl-2,7-dibromofluorene can significantly impact the optical properties of the resulting polymers. For example, when copolymerized with Si-containing divinyl or diallyl compounds, the polymers exhibit a blue shift in their absorption peak compared to the corresponding homopolymer []. Additionally, these copolymers often display multiple broad absorption peaks attributed to intramolecular charge transfer through the σ-π moiety [].

Q3: What synthetic methods are commonly employed to incorporate 9,9-Dihexyl-2,7-dibromofluorene into polymer chains?

A3: Several methods are utilized for incorporating 9,9-Dihexyl-2,7-dibromofluorene into polymer backbones:

Q4: What research has been conducted on the ultrafast hole transfer properties of 9,9-Dihexyl-2,7-dibromofluorene?

A5: Research [] has investigated the ultrafast hole transfer dynamics of 9,9-Dihexyl-2,7-dibromofluorene in tetrahydrofuran (THF) using radiolysis techniques. The study demonstrated that despite the rapid fragmentation of THF radical cations, efficient hole transfer to 9,9-Dihexyl-2,7-dibromofluorene occurs, leading to the formation of its radical cation with high yield. This finding highlights the potential of this compound in applications where rapid charge transfer is crucial.

Q5: How does the molecular structure of the linker molecule in network polymers impact their properties?

A6: The selection of linker molecules significantly influences the emission properties of network polymers. For instance, using 2,2’,7,7’-tetrabromo-9,9’-spirobifluorene as the joint molecule results in network polymers with emission spectra ranging from 450 to 500 nm []. Notably, the specific emission wavelength within this range is sensitive to the structure of the chosen divinyl or diallyl silane linker molecule [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)